molecular formula C10H11BO6 B597813 (2,4-Bis(methoxycarbonyl)phenyl)boronic acid CAS No. 1256354-98-9

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid

Cat. No. B597813
CAS RN: 1256354-98-9
M. Wt: 238.002
InChI Key: BUXKKSVFGRKVGD-UHFFFAOYSA-N
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Description

“(2,4-Bis(methoxycarbonyl)phenyl)boronic acid” is a type of boronic acid . It is a solid substance and is used for research and development purposes .


Synthesis Analysis

The synthesis of “(2,4-Bis(methoxycarbonyl)phenyl)boronic acid” involves several steps. One method involves stirring phenyl ethanoate, a THF/methanol mixture (4:1, 25 ml), and a 1N sodium hydroxide aqueous solution (5.7 ml) at room temperature for 18 hours, followed by stirring at 40°C for 3 hours . The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. Water is added to the concentrated residue, and it is made slightly acidic by adding 1N hydrochloric acid .


Molecular Structure Analysis

The molecular formula of “(2,4-Bis(methoxycarbonyl)phenyl)boronic acid” is C10H11BO6 . Its molecular weight is 238 .


Chemical Reactions Analysis

“(2,4-Bis(methoxycarbonyl)phenyl)boronic acid” can participate in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid . It can also participate in the oxidative Heck reaction and intramolecular C-H amidation sequence .


Physical And Chemical Properties Analysis

“(2,4-Bis(methoxycarbonyl)phenyl)boronic acid” is a solid substance . It has a molecular weight of 238 . It is insoluble in water but soluble in methanol .

Scientific Research Applications

Drug Design and Delivery

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid: is considered for the design of new drugs and drug delivery devices. Its boronic acid moiety can form reversible covalent bonds with diols and polyols, which are abundant in biological systems . This property is exploited in the development of boron-containing drugs, particularly as boron carriers suitable for Boron Neutron Capture Therapy (BNCT) .

Hydrolysis Studies

The compound’s susceptibility to hydrolysis at physiological pH is of significant interest. The kinetics of hydrolysis depend on the substituents in the aromatic ring, and the reaction rate is notably accelerated at physiological pH . This has implications for its stability and behavior in biological contexts, which is crucial for pharmacological applications .

Suzuki-Miyaura Cross-Coupling

This boronic acid derivative is used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, an essential step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials .

Fluoroalkylation of Arylboronic Acids

The compound serves as a reagent for copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . This reaction is valuable for introducing fluoroalkyl groups, which can significantly alter the physical and chemical properties of molecules, making them more lipophilic or altering their metabolic stability .

Nitration Reactions

It is also involved in one-pot ipso-nitration of arylboronic acids . Nitration is a fundamental chemical process used to introduce nitro groups into molecules, which can be further transformed into various functional groups, playing a critical role in the synthesis of dyes, drugs, and explosives .

Intramolecular C-H Amidation

Another application is in tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . This process is part of a broader strategy for constructing nitrogen-containing heterocycles, which are core structures in many bioactive molecules .

properties

IUPAC Name

[2,4-bis(methoxycarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXKKSVFGRKVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681700
Record name [2,4-Bis(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid

CAS RN

1256354-98-9
Record name 1,3-Benzenedicarboxylic acid, 4-borono-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256354-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,4-Bis(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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